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Compound of Interest

Compound Name:
(2-Amino-5-chlorophenyl)(3-

hydroxyphenyl)methanone

Cat. No.: B1273713 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-5-chloro-3'-hydroxybenzophenone is a substituted benzophenone derivative.

Benzophenones are a class of compounds with significant applications in medicinal chemistry

and materials science, often serving as intermediates in the synthesis of pharmaceuticals and

as photo-initiators.[1] Accurate structural elucidation is paramount for its use in further

applications. This application note details the protocol for the characterization of 2-amino-5-

chloro-3'-hydroxybenzophenone using proton Nuclear Magnetic Resonance (1H NMR)

spectroscopy, a powerful analytical technique for determining the molecular structure of organic

compounds.

Predicted 1H NMR Data
The following table summarizes the predicted 1H NMR spectral data for 2-amino-5-chloro-3'-

hydroxybenzophenone. These predictions are based on established chemical shift ranges for

protons in similar chemical environments and data from analogous compounds.[2][3][4][5][6]

Table 1: Predicted 1H NMR Data for 2-amino-5-chloro-3'-hydroxybenzophenone
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-6 6.75 - 6.85 d ~8.5 1H

H-4 7.20 - 7.30 dd ~8.5, ~2.5 1H

H-2 7.35 - 7.45 d ~2.5 1H

H-2' 6.90 - 7.00 ddd ~8.0, ~2.5, ~1.0 1H

H-6' 7.05 - 7.15 t ~2.0 1H

H-4' 7.15 - 7.25 ddd ~8.0, ~2.0, ~1.0 1H

H-5' 7.30 - 7.40 t ~8.0 1H

-NH2 5.50 - 6.50 br s - 2H

-OH 9.00 - 10.00 br s - 1H

Disclaimer: The chemical shifts for the -NH2 and -OH protons are highly dependent on the

solvent, concentration, and temperature, and may exchange with deuterium in deuterated

solvents.

Experimental Protocol
This section provides a detailed methodology for acquiring the 1H NMR spectrum of 2-amino-5-

chloro-3'-hydroxybenzophenone.

1. Sample Preparation

Weigh approximately 5-10 mg of high-purity 2-amino-5-chloro-3'-hydroxybenzophenone.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d6 or CDCl3) in a clean, dry NMR tube. The choice of solvent is critical as it can

affect the chemical shifts of labile protons (-NH2, -OH). DMSO-d6 is often preferred for its

ability to slow down the exchange of these protons, allowing for their observation.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

TMS provides a reference signal at 0.00 ppm.

Cap the NMR tube and gently invert it several times to ensure the sample is completely

dissolved and the solution is homogeneous.

2. NMR Instrument Parameters

Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal

dispersion.

Probe: A standard 5 mm broadband probe.

Temperature: 298 K (25 °C).

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A spectral width of 12-16 ppm is typically sufficient to cover the entire proton

chemical shift range.

3. Data Processing and Analysis

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the peaks to determine the relative number of protons corresponding to each

signal.
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Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the

connectivity of the protons in the molecule.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR characterization of 2-

amino-5-chloro-3'-hydroxybenzophenone.
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Figure 1. Experimental Workflow for 1H NMR Characterization
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Caption: Figure 1. Workflow from sample preparation to data analysis.
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Molecular Structure and Proton Assignments

This diagram shows the chemical structure of 2-amino-5-chloro-3'-hydroxybenzophenone with

the predicted proton assignments.

Caption: Figure 2. Chemical structure with proton labels.

(Note: The image in the DOT script is a placeholder. In a real application, this would be an

image of the molecule with labeled protons corresponding to the table.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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